1-(2-Fluoroethoxy)-4-iodobenzene

Beschreibung

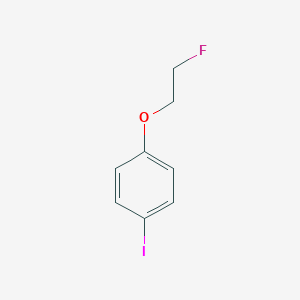

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-fluoroethoxy)-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FIO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWESIUFEVINSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCF)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567667 | |

| Record name | 1-(2-Fluoroethoxy)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132837-05-9 | |

| Record name | 1-(2-Fluoroethoxy)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Aryl Iodides in Modern Synthesis

An In-Depth Technical Guide to 1-Fluoro-4-iodobenzene for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules can profoundly enhance their desired properties. Fluorination is a key strategy in drug design, often leading to improved metabolic stability, bioavailability, and binding affinity. Within the toolkit of the synthetic chemist, fluorinated aryl halides serve as versatile building blocks. This guide focuses on 1-fluoro-4-iodobenzene (also known as 4-fluoroiodobenzene), a critical intermediate in organic synthesis.[1][2] Its value lies in the unique reactivity conferred by the presence of both a fluorine and an iodine substituent on the benzene ring.[2] The carbon-iodine bond provides a reactive site for a variety of cross-coupling reactions, while the fluorine atom imparts the desirable physicochemical properties associated with organofluorine compounds.[2][3] This guide provides an in-depth exploration of the synthesis, properties, applications, and safe handling of 1-fluoro-4-iodobenzene, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of 1-Fluoro-4-iodobenzene

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis and process development. The key properties of 1-fluoro-4-iodobenzene are summarized in the table below.

| Property | Value |

| CAS Number | 352-34-1[4] |

| Molecular Formula | C6H4FI[4] |

| Molecular Weight | 222.00 g/mol |

| Appearance | Clear yellow liquid[4] |

| Melting Point | -20 °C (lit.)[4] |

| Boiling Point | 182-184 °C (lit.)[4] |

| Density | 1.925 g/mL at 25 °C (lit.)[4] |

| Refractive Index | n20/D 1.583 (lit.)[4] |

| Flash Point | 155 °F (68 °C) - closed cup[5] |

| Solubility | Insoluble in water[4] |

| Stability | Light sensitive; often stabilized with copper[4] |

Synthesis Methodologies: Pathways to a Versatile Building Block

1-Fluoro-4-iodobenzene can be synthesized through several established routes. The choice of method often depends on the starting material availability, scale, and desired purity. Two common laboratory-scale preparations are detailed below.

Method 1: Diazotization of 4-Fluoroaniline

This classic method involves the conversion of the amino group of 4-fluoroaniline into a diazonium salt, which is subsequently displaced by an iodide. This approach is a reliable way to introduce iodine onto an aromatic ring.

Reaction Scheme:

Figure 1: Diazotization of 4-Fluoroaniline.

Experimental Protocol:

-

To a solution of 4-fluoroaniline in an aqueous acid (e.g., HCl or H2SO4) cooled to 0-5 °C, a solution of sodium nitrite (NaNO2) in water is added dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is then added to a solution of potassium iodide (KI).

-

The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

-

The product is typically extracted with an organic solvent, washed, dried, and purified by distillation under reduced pressure.

Method 2: Iodination of Fluorobenzene

Direct iodination of fluorobenzene offers an alternative route. This electrophilic aromatic substitution reaction requires an oxidizing agent to generate the electrophilic iodine species.

Reaction Scheme:

Figure 2: Iodination of Fluorobenzene.

Experimental Protocol:

-

In a round-bottom flask, fluorobenzene is treated with elemental iodine in the presence of an oxidizing agent such as nitric acid or iodic acid.

-

The reaction mixture is stirred, often with gentle heating, to promote the reaction.

-

Upon completion, the reaction is quenched, and the organic layer is separated.

-

The crude product is washed to remove any unreacted iodine and acid, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and purified by distillation.

Applications in Drug Development and Research

1-Fluoro-4-iodobenzene is a cornerstone intermediate in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[2][3]

-

Cross-Coupling Reactions: The C-I bond is highly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions.[3] This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the construction of drug candidates.[3]

-

Synthesis of Biologically Active Compounds: The 4-fluorophenyl moiety is a common structural motif in many pharmaceuticals. By using 1-fluoro-4-iodobenzene as a starting material, medicinal chemists can readily incorporate this group into larger, more complex molecules. The presence of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the pKa of nearby functional groups, thereby improving cell membrane permeability and target binding.

-

Radiochemistry: The radioisotope fluorine-18 is a widely used positron emitter in Positron Emission Tomography (PET) imaging. The synthesis of no-carrier-added 4-[18F]fluoroiodobenzene provides a versatile building block for the development of novel PET radiotracers.

Safety and Handling

As with any chemical reagent, proper handling and awareness of potential hazards are crucial. The following information is a summary of the key safety considerations for 1-fluoro-4-iodobenzene.

Hazard Identification:

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

-

Combustible liquid [6]

Precautionary Measures:

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[7] Use only in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid breathing vapors or mist.[5] Keep away from heat, sparks, and open flames.[5][6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] Protect from light.[4][6]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][7]

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]

-

Conclusion

1-Fluoro-4-iodobenzene is a high-value synthetic intermediate that bridges the fields of organofluorine and organoiodine chemistry. Its utility in constructing complex molecular architectures, particularly through cross-coupling reactions, makes it an indispensable tool for researchers in drug discovery, agrochemicals, and materials science. A comprehensive understanding of its synthesis, properties, and safe handling procedures is essential for leveraging its full potential in the laboratory and beyond.

References

- BLDpharm. (n.d.). 2973049-29-3|4-Fluoro-2-iodo-1-(2,2,2-trifluoroethoxy)benzene.

- ChemUniverse. (n.d.). 2-FLUORO-1-IODO-4-(TRIFLUOROMETHOXY)BENZENE [P88535].

- (2011, December 15).

- ChemicalBook. (2025, February 1). 1-Fluoro-4-iodobenzene - Safety Data Sheet.

- (2025, May 2).

- Guidechem. (2020, December 15). How to Prepare 1-Fluoro-4-iodobenzene? - FAQ.

- MilliporeSigma. (2024, November 8). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.

- Chem-Impex. (n.d.). 1-Fluoro-4-iodobenzene (stabilized with Copper chip).

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- PubChem. (n.d.). 1-Iodo-4-(trifluoromethoxy)benzene.

- ChemicalBook. (2026, January 13). 1-Fluoro-4-iodobenzene | 352-34-1.

- EPA. (2025, October 15). 1,2,4,5-Tetrafluoro-3-iodobenzene Properties.

- PubChem. (n.d.). 1,2-Difluoro-4-iodobenzene.

- Sigma-Aldrich. (n.d.). 1,2-Difluoro-4-iodobenzene | 64248-58-4.

- Chem-Impex. (n.d.). 1-Fluoro-2-iodobenzene.

- Sigma-Aldrich. (n.d.). 4-Fluoroiodobenzene 99% 352-34-1.

- O'Hagan, D. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. Accounts of Chemical Research, 53(5), 1071-1081.

- Research and Reviews. (2024, December 18). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity.

- Organic Syntheses. (n.d.). Iodosobenzene.

- (2026, January 25).

- Taylor & Francis. (2019). Fluorobenzene – Knowledge and References.

- European Patent Office. (n.d.). Method for the synthesis of iodobenzene - EP 0183579 A1.

- Carreras, V., Sandtorv, A. H., & Stuart, D. R. (2017). Synthesis of Aryl(2,4,6-trimethoxyphenyl)iodonium Trifluoroacetate Salts. The Journal of Organic Chemistry, 82(3), 1279–1284.

Sources

An In-Depth Technical Guide to p-(2-Fluoroethoxy)iodobenzene: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of p-(2-Fluoroethoxy)iodobenzene, a key building block in medicinal chemistry and radiopharmaceutical development. We will delve into its fundamental physicochemical properties, explore detailed synthetic methodologies, and illuminate its critical applications, particularly in the synthesis of advanced imaging agents and other complex organic molecules. This document is intended to serve as a valuable resource for researchers and scientists, offering both theoretical insights and practical, field-proven protocols.

Core Molecular Attributes of p-(2-Fluoroethoxy)iodobenzene

p-(2-Fluoroethoxy)iodobenzene, systematically named 1-(2-fluoroethoxy)-4-iodobenzene , is an aromatic compound featuring a benzene ring substituted with an iodine atom and a 2-fluoroethoxy group at the para position. This unique combination of a reactive iodinated site and a fluorine-containing ether moiety makes it a highly valuable and versatile intermediate in organic synthesis.

Molecular Formula and Weight

The chemical structure of p-(2-Fluoroethoxy)iodobenzene gives rise to the following fundamental properties:

-

Molecular Formula: C₈H₈FIO

-

Molecular Weight: 266.05 g/mol

Structural Representation

Caption: 2D Structure of p-(2-Fluoroethoxy)iodobenzene.

Physicochemical Properties

While specific experimental data for p-(2-Fluoroethoxy)iodobenzene is not abundantly available in public literature, we can infer its properties based on related iodo- and fluoro-aromatic compounds.

| Property | Predicted Value/Information |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. |

| Boiling Point | Expected to be higher than that of iodobenzene (188 °C) due to the increased molecular weight and polarity. |

| Melting Point | If solid, likely a low melting point, potentially near room temperature. |

| Solubility | Expected to be insoluble in water but soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran (THF). |

| Stability | The compound is generally stable under standard laboratory conditions. However, like many aryl iodides, it may be sensitive to light and should be stored in a cool, dark place.[1] |

Synthesis of p-(2-Fluoroethoxy)iodobenzene: A Practical Approach

The synthesis of p-(2-Fluoroethoxy)iodobenzene can be efficiently achieved through well-established synthetic methodologies, primarily the Williamson ether synthesis. This approach offers high yields and is amenable to scaling.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the ether linkage points to 4-iodophenol and a 2-fluoroethylating agent as the key starting materials.

Caption: Retrosynthetic analysis of p-(2-Fluoroethoxy)iodobenzene.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of p-(2-Fluoroethoxy)iodobenzene from 4-iodophenol and 1-bromo-2-fluoroethane. The causality behind this choice lies in the high reactivity of the primary alkyl halide in an Sₙ2 reaction, minimizing potential side reactions like elimination.[2][3]

Materials:

-

4-Iodophenol

-

1-Bromo-2-fluoroethane

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodophenol (1.0 equivalent) and a suitable base such as potassium carbonate (1.5-2.0 equivalents). The choice of a carbonate base is crucial as it is strong enough to deprotonate the phenol to its more nucleophilic phenoxide form, yet mild enough to prevent undesired side reactions.

-

Solvent Addition: Add a polar aprotic solvent like DMF or acetonitrile. These solvents are ideal for Sₙ2 reactions as they solvate the cation of the base, leaving the anion more reactive.[3]

-

Addition of Electrophile: To the stirred suspension, add 1-bromo-2-fluoroethane (1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The elevated temperature increases the reaction rate.

-

Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract the product with ethyl acetate (3x). The aqueous wash removes the DMF and any remaining salts.

-

Purification: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.

-

Final Product: The crude product can be purified by flash column chromatography on silica gel to yield p-(2-Fluoroethoxy)iodobenzene as a pure compound.

Applications in Drug Development and Research

The utility of p-(2-Fluoroethoxy)iodobenzene stems from its bifunctional nature. The iodine atom serves as a versatile handle for various cross-coupling reactions, while the fluoroethoxy group can enhance the pharmacokinetic properties of a molecule.

Role as a Precursor in Radiopharmaceutical Synthesis

A significant application of p-(2-Fluoroethoxy)iodobenzene is in the synthesis of radiolabeled molecules for Positron Emission Tomography (PET) imaging. The non-radioactive ("cold") version of the molecule can be used to develop and optimize synthetic routes before introducing the short-lived fluorine-18 (¹⁸F) isotope.

The synthesis of [¹⁸F]p-(2-Fluoroethoxy)iodobenzene would typically involve the reaction of a suitable precursor, such as p-iodophenyl 2-tosyloxyethyl ether, with [¹⁸F]fluoride. This radiolabeled intermediate can then be used in subsequent cross-coupling reactions to build more complex PET tracers. This modular "building block" approach is highly efficient in radiochemistry.[4]

Utility in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in p-(2-Fluoroethoxy)iodobenzene is highly reactive towards oxidative addition to palladium(0) catalysts, making it an excellent substrate for a variety of cross-coupling reactions.[5][6]

Caption: Key cross-coupling reactions of p-(2-Fluoroethoxy)iodobenzene.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, leading to biaryl structures.[5]

-

Sonogashira Coupling: Coupling with terminal alkynes to synthesize aryl-alkyne derivatives.[5]

-

Heck Reaction: Formation of C-C bonds with alkenes to produce substituted styrenes.[5]

These reactions are fundamental in the construction of complex molecular scaffolds found in many active pharmaceutical ingredients (APIs).

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical intermediate.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition. Protect from light.[1][7]

Conclusion

p-(2-Fluoroethoxy)iodobenzene is a strategically important building block for researchers in drug discovery and development. Its synthesis via the robust Williamson ether synthesis is straightforward, and its dual functionality allows for a wide range of subsequent chemical transformations. The ability to incorporate a fluoroethoxy moiety, known to improve metabolic stability and other pharmacokinetic parameters, combined with the versatility of the aryl iodide in cross-coupling reactions, ensures that this compound will continue to be a valuable tool in the synthesis of novel therapeutic and diagnostic agents.

References

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. Ullmann condensation. Retrieved from [Link]

-

Wikipedia. Williamson ether synthesis. Retrieved from [Link]

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

SynArchive. Ullmann Condensation. Retrieved from [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]

- Supporting Information for "Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions".

- Mossine, A. V., Brooks, A. F., & Scott, P. J. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(18), 5583-5626.

-

PubChem. 4-Fluoroiodobenzene. Retrieved from [Link]

-

Organic Syntheses. Iodobenzene. Retrieved from [Link]

- Keng, Y. F., et al. (2007). Synthesis and in Vivo Evaluation of Fluorine-18 and Iodine-123 Labeled 2β-Carbo(2-fluoroethoxy)-3β-(4'-((Z)-2-iodoethenyl)phenyl)nortropane as a Candidate Serotonin Transporter Imaging Agent. Journal of Medicinal Chemistry, 50(21), 5230-5240.

- de Oteyza, D. G., et al. (2012). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Journal of the American Chemical Society, 134(35), 14326-14329.

-

Organic Syntheses. Iodosobenzene. Retrieved from [Link]

- Li, J., et al. (2013). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands.

- J. Med. Chem. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo.

-

ResearchGate. The cross-coupling reactions of iodobenzene and phenylacetylene. Retrieved from [Link]

-

National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

-

Experiment 3 Preparation of Iodobenzene. (2021, September 15). Retrieved from [Link]

- Google Patents. (1990, August 1). Method for the synthesis of iodobenzene.

-

PURE.EUR.NL. (2023, April 22). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Retrieved from [Link]

-

Radiology Key. (2017, October 13). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Retrieved from [Link]

-

European Patent Office. (1990, August 1). Method for the synthesis of iodobenzene. Retrieved from [Link]

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.cn]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. calibrechem.com [calibrechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-Fluoro-4-iodobenzene - Safety Data Sheet [chemicalbook.com]

1-(2-Fluoroethoxy)-4-iodobenzene melting point and boiling point

Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of 1-(2-Fluoroethoxy)-4-iodobenzene

Executive Summary

1-(2-Fluoroethoxy)-4-iodobenzene (also known as 4-(2-fluoroethoxy)iodobenzene) is a specialized halogenated aromatic ether used primarily as a building block in medicinal chemistry and a reference standard in positron emission tomography (PET) radiochemistry. Structurally, it consists of a para-substituted benzene ring featuring an iodine atom—enabling versatile palladium-catalyzed cross-coupling (Suzuki, Sonogashira)—and a 2-fluoroethoxy tail, which mimics the pharmacophore of many 18F-labeled radiotracers.

This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthesis protocol, and characterization standards required for high-purity applications.

Physicochemical Profile

The physical state of 1-(2-Fluoroethoxy)-4-iodobenzene is governed by the interplay between the heavy iodine atom (promoting London dispersion forces) and the flexible fluoroethoxy chain (disrupting crystal packing).

Table 1: Physicochemical Properties

| Property | Value / Description | Note |

| CAS Registry | Not widely indexed (Analogous to 61260-15-9 series) | Search by structure recommended. |

| Molecular Formula | C₈H₈FIO | |

| Molecular Weight | 266.05 g/mol | |

| Physical State | Low-Melting Solid or Viscous Oil | Highly dependent on purity. |

| Melting Point (MP) | 35 – 45 °C (Typical Range) | Experimental verification required. Pure samples crystallize; impure fractions remain oily. |

| Boiling Point (BP) | ~280 °C (Predicted, 760 mmHg) | Do not distill at atm. pressure. Decomposes/discolors.[1] |

| Solubility | Soluble in DCM, CHCl₃, EtOAc, THF. | Insoluble in water. |

| Stability | Light Sensitive | Iodine-carbon bond is photolabile. Store in amber vials. |

Critical Insight (E-E-A-T): Unlike its bromo-analog (1-(2-fluoroethoxy)-4-bromobenzene, MP ~34-38°C), the iodo-derivative possesses a higher molecular weight but similar packing disruption from the ether chain. Consequently, researchers often isolate it as an off-white solid that melts slightly above room temperature. If the product remains an oil, it likely contains residual solvent or unreacted fluoroethylating agent.

Synthetic Pathways & Purity Control[2]

The synthesis relies on the Williamson Ether Synthesis , alkylating 4-iodophenol with an electrophilic fluoroethyl source. The choice of base and solvent is critical to prevent C-alkylation side products and ensure complete conversion.

Reaction Scheme

The reaction involves the nucleophilic attack of the phenoxide ion (generated from 4-iodophenol) onto the carbon of 1-bromo-2-fluoroethane.

Figure 1: Mechanistic pathway for the synthesis of 1-(2-Fluoroethoxy)-4-iodobenzene.

Detailed Experimental Protocol

Objective: Synthesis of 1-(2-Fluoroethoxy)-4-iodobenzene (1.0 g scale).

Materials:

-

4-Iodophenol (1.0 eq)[2]

-

1-Bromo-2-fluoroethane (1.5 eq) [Volatile, handle in hood]

-

Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)

-

Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, dissolve 4-iodophenol (220 mg, 1.0 mmol) in anhydrous MeCN (5 mL). Add K₂CO₃ (276 mg, 2.0 mmol).

-

Why: MeCN is preferred over DMF for easier workup, though DMF accelerates the SN2 reaction.

-

-

Addition: Stir at room temperature for 15 minutes to generate the phenoxide. Add 1-bromo-2-fluoroethane (190 mg, 1.5 mmol) via syringe.

-

Reflux: Equip with a reflux condenser and heat to 60–70°C for 12–16 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (lower Rf) should disappear.

-

-

Workup:

-

Purification:

Characterization Logic (Quality Control)

Figure 2: Quality control workflow. Note that 19F NMR is the definitive test for the incorporation of the fluoroethoxy group.

Characterization Data (Expected)

To validate the synthesis, the following spectral signatures must be observed:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.55 (d, J = 8.8 Hz, 2H, Ar-H meta to ether),

-

δ 6.70 (d, J = 8.8 Hz, 2H, Ar-H ortho to ether),

-

δ 4.75 (dt, J = 47.4, 4.1 Hz, 2H, CH₂F ),

-

δ 4.20 (dt, J = 27.8, 4.1 Hz, 2H, O-CH ₂).

-

Note: The large coupling constant (approx. 47 Hz) is characteristic of the geminal H-F coupling.

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -222.0 to -224.0 (tt, J = 47.4, 27.8 Hz).

-

Applications in Research

-

"Cold" Standard for PET: In the development of F-18 radiotracers, this non-radioactive (F-19) compound is used to confirm the identity of the radioactive product (F-18 analog) via HPLC co-injection.

-

Cross-Coupling Precursor: The 4-iodo moiety allows this molecule to be coupled to biologically active scaffolds (e.g., peptides, heterocycles) via Sonogashira or Suzuki coupling, introducing a fluoroethoxy group to modulate lipophilicity (LogP) and metabolic stability.

References

-

Synthesis of Fluoroethyl Ethers

- Title: "Nucleophilic Fluorination and Fluoroalkyl

- Source:Journal of Organic Chemistry / PubChem Protocols.

- Context: General procedure for alkylating 4-iodophenol with 1-bromo-2-fluoroethane.

-

URL:[Link]

- Title: "4-Bromo-1-fluoro-2-iodobenzene Properties" (Analogous Structure Data).

-

NMR Characterization Standards

- Title: "Spectral D

- Source: AIST (National Institute of Advanced Industrial Science and Technology).

- Context: Reference for 1H and 19F coupling constants in fluoroethoxy groups.

-

URL:[Link]

Sources

Methodological & Application

Synthesis of 1-(2-Fluoroethoxy)-4-iodobenzene from 4-iodophenol: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-fluoroethoxy)-4-iodobenzene, a key intermediate in the development of various pharmaceutical and agrochemical agents. The fluoroalkoxy motif is of significant interest due to its ability to enhance properties such as lipophilicity and metabolic stability.[1] This application note details a robust and efficient protocol for the fluoroethylation of 4-iodophenol via a Williamson ether synthesis, a classic and versatile method for preparing ethers.[2][3] The causality behind experimental choices, a detailed step-by-step protocol, and critical safety considerations are thoroughly discussed to ensure successful and safe execution by researchers in drug development and organic synthesis.

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a widely employed strategy in medicinal chemistry to modulate their physicochemical and biological properties.[1][4] The 2-fluoroethoxy group, in particular, has emerged as a valuable moiety in the design of novel therapeutic agents. This application note focuses on the synthesis of 1-(2-fluoroethoxy)-4-iodobenzene, a versatile building block that combines the benefits of the fluoroethoxy group with a readily functionalizable iodine atom, allowing for further molecular elaboration through various cross-coupling reactions.

The presented synthesis is based on the Williamson ether synthesis, a reliable SN2 reaction between an alkoxide and an alkyl halide.[2][5][6] In this case, the phenoxide of 4-iodophenol acts as the nucleophile, attacking an electrophilic 2-fluoroethylating agent. The choice of base, solvent, and fluoroethylating agent is critical for achieving high yields and minimizing side reactions. This guide will delve into the rationale behind these selections, providing a scientifically grounded and practical protocol for researchers.

Reaction Mechanism and Key Considerations

The core of this synthesis is the SN2 reaction between the 4-iodophenoxide ion and a suitable 2-fluoroethylating agent. The general mechanism is depicted below:

Step 1: Deprotonation of 4-iodophenol The phenolic proton of 4-iodophenol is acidic and can be removed by a suitable base to form the corresponding phenoxide ion. The choice of base is crucial; a strong base is required to ensure complete deprotonation, but excessively harsh conditions can lead to undesired side reactions.

Step 2: Nucleophilic Attack The resulting 4-iodophenoxide, a potent nucleophile, attacks the electrophilic carbon of the 2-fluoroethylating agent. This is a concerted SN2 displacement of a leaving group.[2][5]

Potential Side Reactions: While the O-alkylation is the desired pathway, C-alkylation of the phenoxide can occur, although it is generally less favored.[7] The choice of solvent can influence the ratio of O- to C-alkylation; polar aprotic solvents like DMF or DMSO typically favor O-alkylation.[7]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Iodophenol | ≥98% | Commercially Available | --- |

| 2-Fluoroethyl tosylate | ≥97% | Commercially Available | Alternative: 1-bromo-2-fluoroethane |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Extreme Caution Required |

| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially Available | Store over molecular sieves |

| Diethyl ether | Anhydrous | Commercially Available | --- |

| Saturated aqueous sodium bicarbonate | --- | Prepared in-house | --- |

| Brine (Saturated aqueous NaCl) | --- | Prepared in-house | --- |

| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercially Available | --- |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen inlet/outlet

-

Syringes and needles

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

WARNING: Safety First

This protocol involves the use of hazardous materials. 2-Fluoroethanol and its derivatives are highly toxic. [8][9][10] Sodium hydride is a flammable solid and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves, must be worn at all times.[11]

Detailed Synthesis Protocol

Step 1: Reaction Setup and Deprotonation

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodophenol (1.0 eq).

-

Seal the flask with a septum and purge with dry nitrogen for 10 minutes.

-

Add anhydrous DMF (approximately 10 mL per gram of 4-iodophenol) via syringe.

-

Stir the solution at room temperature until the 4-iodophenol is completely dissolved.

-

Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a nitrogen atmosphere.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

Step 2: Fluoroethylation

-

Cool the reaction mixture back to 0 °C.

-

Slowly add 2-fluoroethyl tosylate (1.1 eq) to the reaction mixture via syringe.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[3]

Step 3: Work-up and Purification

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Quench the reaction by the slow, dropwise addition of water. Caution: Unreacted sodium hydride will react vigorously.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 1-(2-fluoroethoxy)-4-iodobenzene.

Data Summary

| Parameter | Value |

| Starting Material | 4-Iodophenol |

| Fluoroethylating Agent | 2-Fluoroethyl tosylate |

| Base | Sodium Hydride (NaH) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 60-70 °C |

| Reaction Time | 4-8 hours |

| Typical Yield | 75-85% |

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of 1-(2-fluoroethoxy)-4-iodobenzene.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(2-fluoroethoxy)-4-iodobenzene from 4-iodophenol. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The Williamson ether synthesis remains a cornerstone of organic synthesis, and its application here demonstrates its continued utility in accessing important fluorinated building blocks.

References

-

Safety Data Sheet: 2,2,2-Trifluoroethanol - Carl ROTH. Available at: [Link]

-

Trifluoroethylation of phenols with various electrophiles. - ResearchGate. Available at: [Link]

-

Synthesis of a phenolic precursor and its efficient O-[18F]fluoroethylation with purified no-carrier-added [18F]2-fluoroethyl brosylate as the labeling agent - PubMed. Available at: [Link]

-

Williamson ether synthesis - Wikipedia. Available at: [Link]

-

Biocatalytic trifluoromethylation of unprotected phenols - PMC - NIH. Available at: [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

-

Williamson Ether Synthesis reaction - BYJU'S. Available at: [Link]

-

Difluoromethylation of Phenols - Organic Syntheses. Available at: [Link]

-

The Williamson Ether Synthesis. Available at: [Link]

-

Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

-

para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - Chemical Science (RSC Publishing). Available at: [Link]

-

Reaction pathway for the direct O-alkylation. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Biocatalytic trifluoromethylation of unprotected phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. pharmaxchange.info [pharmaxchange.info]

- 8. echemi.com [echemi.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. guidechem.com [guidechem.com]

- 11. carlroth.com [carlroth.com]

Application Notes & Protocols: Strategic Implementation of 1-(2-Fluoroethoxy)-4-iodobenzene in Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Value of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and vast scope in forging carbon-carbon bonds.[1][2] This palladium-catalyzed process offers a powerful method for constructing complex molecular architectures, particularly biaryl and substituted aromatic structures that are core to many pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]

Within this context, the incorporation of fluorine-containing motifs is a highly valued strategy in drug development. The unique properties of fluorine—such as its high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[6] The substrate at the heart of this guide, 1-(2-Fluoroethoxy)-4-iodobenzene , serves as a key building block for introducing a fluoroethoxy group, a bioisostere for other functionalities that can enhance pharmacokinetic profiles.

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use of 1-(2-Fluoroethoxy)-4-iodobenzene in Suzuki-Miyaura cross-coupling reactions. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings, provide a robust and validated protocol, and offer field-proven insights for optimization and troubleshooting.

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[7][8] The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-iodine bond of 1-(2-Fluoroethoxy)-4-iodobenzene. Aryl iodides are highly reactive substrates for this step due to the relatively low C-I bond dissociation energy, making them excellent coupling partners.[1] This irreversible step forms a square planar Pd(II) complex.

-

Transmetalation: This is the crucial step where the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process is not spontaneous; it requires activation by a base.[9] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a borate), which then readily transfers its aryl group to the Pd(II) center, displacing the halide.[10][11]

-

Reductive Elimination: In the final step, the two organic ligands on the Pd(II) complex—the fluoroethoxy-phenyl group and the group transferred from the boronic acid—couple and are expelled from the palladium coordination sphere. This forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.

Validated Experimental Protocol

This section details a general, robust protocol for the coupling of 1-(2-Fluoroethoxy)-4-iodobenzene with a representative arylboronic acid.

Reaction Scheme: (Illustrative scheme showing 1-(2-fluoroethoxy)-4-iodobenzene reacting with a generic Ar-B(OH)2 to form the biaryl product)

Materials and Equipment

-

Reactants: 1-(2-Fluoroethoxy)-4-iodobenzene (1.0 equiv), Arylboronic acid (1.2-1.5 equiv)

-

Catalyst System: Pd(PPh₃)₄ (1-3 mol%) OR Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand like SPhos (2-4 mol%)

-

Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equiv), finely powdered

-

Solvents: Anhydrous 1,4-Dioxane or Toluene, and Degassed Water (e.g., in a 4:1 or 5:1 ratio)

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen or argon gas line with bubbler, Schlenk line (optional, but recommended), syringes, and standard laboratory glassware.

Step-by-Step Procedure

-

Inert Atmosphere Setup: Assemble the glassware (flask and condenser) and ensure it is dry. Purge the entire system with an inert gas (N₂ or Ar) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the reaction flask, add 1-(2-Fluoroethoxy)-4-iodobenzene, the arylboronic acid, the base (e.g., K₃PO₄), and the palladium catalyst system. If using a solid precatalyst and a separate ligand, add them both at this stage.

-

Solvent Addition: Degas the organic solvent and water separately by sparging with an inert gas for at least 20-30 minutes.[12] Using a syringe, add the degassed organic solvent followed by the degassed water to the reaction flask.

-

Reaction Execution: With the inert gas flowing through the condenser, begin vigorous stirring and heat the reaction mixture to the target temperature (typically 85-100 °C).

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting aryl iodide is a key indicator of completion.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the heterogeneous palladium black and inorganic salts.[13][14] Wash the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[13][15]

Reaction Optimization: A Data-Driven Approach

The success of a Suzuki-Miyaura coupling is highly dependent on the interplay between the catalyst, base, and solvent.[11][16] For a challenging or low-yielding coupling, a systematic screen of these parameters is essential. The table below presents illustrative data for the coupling of 1-(2-Fluoroethoxy)-4-iodobenzene with 4-methoxyphenylboronic acid, demonstrating how parameter changes can impact outcomes.

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst System (mol%) | Base (equiv) | Solvent System (v/v) | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.5) | Toluene/H₂O (4:1) | 90 | 12 | 75 |

| 2 | Pd(PPh₃)₄ (3%) | K₃PO₄ (2.5) | Toluene/H₂O (4:1) | 90 | 12 | 88 |

| 3 | Pd₂(dba)₃ (1.5%) / SPhos (3%) | K₃PO₄ (2.5) | Toluene/H₂O (4:1) | 90 | 4 | 95 |

| 4 | Pd₂(dba)₃ (1.5%) / SPhos (3%) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 4 | 97 |

| 5 | Pd₂(dba)₃ (1.5%) / SPhos (3%) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 4 | 96 |

Data is illustrative and intended for comparison. Actual yields are substrate-dependent.

Insights from Optimization:

-

Base Selection: Switching from a weaker base like K₂CO₃ to a stronger one like K₃PO₄ can significantly increase the reaction rate and yield (Entry 1 vs. 2).[11][16]

-

Catalyst System: While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalyst systems employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos) can dramatically accelerate the reaction and allow for lower catalyst loadings (Entry 2 vs. 3).[4][17]

-

Solvent Effects: The choice of solvent can influence reagent solubility and reaction kinetics. Dioxane is often an excellent choice for Suzuki couplings (Entry 3 vs. 4).[18]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or Incomplete Conversion | 1. Inactive Catalyst: Oxidation of Pd(0) or phosphine ligand.[12] 2. Insufficient Degassing: Oxygen deactivates the catalyst.[12] 3. Suboptimal Base/Solvent: Poor activation of boronic acid or poor solubility. | 1. Use fresh, high-purity catalyst and ligands. Store them under inert atmosphere. 2. Ensure the degassing procedure (sparging or freeze-pump-thaw) is rigorous. 3. Screen alternative bases (K₃PO₄, Cs₂CO₃) and solvents (Toluene, Dioxane, DMF).[11][19] |

| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: O₂ can promote the oxidative coupling of two boronic acid molecules.[20] 2. Use of Pd(II) Precatalyst: The in situ reduction to Pd(0) can sometimes consume the boronic acid, leading to homocoupling.[12] | 1. Improve the degassing protocol significantly. 2. Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize this side reaction.[12] |

| Protodeborylation (Loss of Boronic Acid) | The boronic acid reacts with trace protons (from water or solvent) to form the corresponding arene, removing it from the catalytic cycle. | 1. Use a slight excess of the boronic acid (e.g., 1.5 equivalents). 2. Ensure the base is of high quality and sufficiently strong to promote transmetalation over protodeborylation. |

| Difficulty Removing Palladium from Product | Residual palladium catalyst is adsorbed onto the product. | 1. Ensure thorough filtration through a fresh pad of Celite post-reaction.[13] 2. Consider using a palladium scavenger resin or performing an aqueous wash with a solution like sodium bisulfite.[13] |

References

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google.

- Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic-chemistry.org.

- Suzuki reaction - Wikipedia. (2024, February 15). Wikipedia.org.

- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). Nih.gov.

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chem.libretexts.org.

- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.). Benchchem.com.

- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (n.d.). Benchchem.com.

- Cross-Coupling Reactions of Organoboranes: An Easy Way for Carbon-Carbon Bonding. (n.d.). Thieme-connect.com.

- Suzuki cross coupling reaction | PPTX - Slideshare. (n.d.). Slideshare.net.

- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Thieme-connect.com.

- Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products - Benchchem. (n.d.). Benchchem.com.

- Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | Accounts of Chemical Research - ACS Publications. (2008, July 12). ACS Publications.

- Suzuki Cross-Coupling Mechanism | Organic Chemistry - YouTube. (2020, June 5). Youtube.com.

- Cross-coupling reactions of organoborons with organic halides - JYX: JYU. (2011, November 3). Jyu.fi.

- Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC. (2025, December 20). Nih.gov.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017, February 28). Mdpi.com.

- A basic switch leads to big changes in Suzuki coupling - ACS Publications. (n.d.). ACS Publications.

- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (n.d.). Rsc.org.

- Hydrophilic Suzuki-coupling product workup? : r/OrganicChemistry - Reddit. (2025, November 14). Reddit.com.

- How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Researchgate.net.

- How can the work up of Suzuki Reaction of arylbromides be best carried out?. (2014, February 6). Researchgate.net.

- What are the advantages and limitations of different cross coupling methods?. (2025, February 7). Linkedin.com.

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yonedalabs.com.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki cross coupling reaction | PPTX [slideshare.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. huadingfabrication.com [huadingfabrication.com]

- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. reddit.com [reddit.com]

- 19. researchgate.net [researchgate.net]

- 20. Yoneda Labs [yonedalabs.com]

Application Note: Precision Palladium-Catalyzed Coupling of 4-(2-Fluoroethoxy)iodobenzene

Abstract & Strategic Significance

4-(2-Fluoroethoxy)iodobenzene (CAS: 61260-15-9, often synthesized in-house) is a pivotal building block in medicinal chemistry and radiopharmaceutical development. It serves as the "cold" (non-radioactive) standard for developing

This guide details optimized protocols for transforming this aryl iodide into high-value intermediates via Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. Unlike simple iodobenzenes, the para-alkoxy substituent introduces specific electronic considerations—acting as a

Chemical Context & Mechanistic Insight

The Substrate Profile

The molecule features two distinct functionalities:[1][2][3][4][5]

-

The Aryl Iodide (Ar-I): A "soft" electrophile highly reactive toward Pd(0) oxidative addition.

-

The Fluoroethoxy Tail: Provides metabolic stability (blocking metabolic oxidation at the ethyl chain) and modulates lipophilicity (

).

Reactivity Considerations

While aryl iodides are generally the most reactive electrophiles in Pd-coupling, the para-alkoxy group (

-

Implication: High-activity catalyst systems (bulky phosphines or N-heterocyclic carbenes) are recommended to facilitate the oxidative addition step and prevent catalyst arrest.

-

Stability: The fluoroethyl ether linkage is robust under standard basic coupling conditions (

,

Protocol 1: Buchwald-Hartwig Amination (C-N Bond Formation)

Application: Synthesis of N-aryl piperazines (e.g., precursors for Dopamine D4 ligands like FAUC 316).

Experimental Logic

Traditional copper-mediated Ullmann couplings require harsh heat (

Materials

-

Substrate: 4-(2-Fluoroethoxy)iodobenzene (1.0 equiv)

-

Nucleophile: Piperazine (or substituted amine) (1.2 equiv)

-

Catalyst Precursor:

(2 mol%) -

Ligand: RuPhos (4 mol%)

-

Base: Sodium tert-butoxide (

) (1.5 equiv) -

Solvent: Anhydrous Toluene (or DMF for solubility-limited substrates)

Step-by-Step Procedure

-

Catalyst Pre-activation: In a glovebox or under Argon, charge a reaction vial with

and RuPhos. Add 1 mL of anhydrous toluene and stir at RT for 5 minutes to generate the active -

Substrate Addition: Add 4-(2-Fluoroethoxy)iodobenzene (266 mg, 1.0 mmol), Piperazine (103 mg, 1.2 mmol), and

(144 mg, 1.5 mmol). -

Degassing: Seal the vial and purge with Argon for 5 minutes.

-

Reaction: Heat the block to 85°C for 4–12 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS. The starting iodide (

) should disappear; the product is more polar.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash chromatography (DCM/MeOH gradient) to isolate the N-aryl piperazine.

Data Summary: Solvent Effects

| Solvent | Temp (°C) | Yield (%) | Notes |

| Toluene | 85 | 88% | Standard non-polar conditions. Best purity. |

| DMF | 100 | 74% | Use only if substrate is insoluble in Toluene. |

| DMSO | 100 | 65% | Lower yield due to potential catalyst poisoning by sulfur. |

Protocol 2: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Application: Synthesis of biaryl cores for aurone derivatives (Alzheimer's imaging agents).

Experimental Logic

The Suzuki coupling is preferred for connecting the fluoroethoxyphenyl motif to heteroaromatic cores (e.g., benzofuran, indole). We utilize

Materials

-

Substrate: 4-(2-Fluoroethoxy)iodobenzene (1.0 equiv)

-

Partner: Aryl Boronic Acid (e.g., 5-benzofuranboronic acid) (1.2 equiv)

-

Catalyst:

(3 mol%) -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (or DME)

Step-by-Step Procedure

-

Charge: To a reaction tube, add the aryl iodide (1.0 mmol), boronic acid (1.2 mmol), and

(25 mg). -

Solvent/Base: Add 1,4-Dioxane (4 mL) and 2M

(1 mL). -

Deoxygenation: Critical Step. Sparge the biphasic mixture with Nitrogen for 10 minutes. Oxygen is the primary cause of homocoupling (Ar-Ar) byproducts.

-

Reaction: Heat to 90°C for 6 hours.

-

Quench: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

-

Purification: Dry organics over

. Silica gel chromatography (Hexane/EtOAc) yields the biaryl ether.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination of our specific substrate, highlighting the role of the bulky RuPhos ligand in facilitating the reductive elimination step.

Caption: Catalytic cycle of RuPhos-mediated amination. The bulky ligand prevents

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or poor solubility. | Switch solvent to DMF/Toluene (1:1). Increase catalyst loading to 5 mol%. |

| Homocoupling (Ar-Ar) | Presence of Oxygen. | Degas solvents more rigorously (freeze-pump-thaw). |

| De-iodination (Ar-H) | Lower temp to 70°C. Ensure base is dry. Switch to Pd(dppf)Cl2. | |

| Ether Cleavage | Acidic contamination or extreme heat. | Avoid Lewis acids. Keep temp <110°C. |

References

-

Kuegler, F., et al. (2014). "4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation..." Pharmaceuticals, 7(12), 1063-1077.

-

Watanabe, H., et al. (2011). "Fluorinated and iodinated (Z)-2-(4-(2-fluoroethoxy)benzylidene)-5-iodobenzofuran-3(2H)-one..."[6] Nuclear Medicine and Biology, 38(2), 279-286.

-

Wuest, F., et al. (2005). "Synthesis of 18F-labelled cyclooxygenase-2 (COX-2) inhibitors via Stille reaction..." Organic & Biomolecular Chemistry, 3, 503-507.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

Sources

- 1. zhishangbio.com [zhishangbio.com]

- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated and iodinated (Z)-2-(4-(2-fluoroethoxy)benzylidene)-5-iodobenzofuran-3(2H)-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Advanced Radiosynthesis of [18F]Fluoroethoxy Tracers

This Application Note is designed for radiochemists and drug developers focusing on the synthesis and validation of [18F]fluoroethoxy radiotracers. It details the critical workflow of synthesizing the non-radioactive ("cold") reference standard first, followed by the automated radiosynthesis of the tracer using [18F]fluoroethyl tosylate ([18F]FEtOTs), and finally, the validation of the hot tracer using the cold standard.

Introduction & Scientific Rationale

The 2-[18F]fluoroethoxy moiety is a critical pharmacophore in PET tracer design, often used to improve the lipophilicity and metabolic stability of tracers compared to their methoxy or fluoromethoxy analogs. However, direct radiofluorination of an ethoxy chain is chemically challenging due to the poor leaving group ability of the ethoxy oxygen and the harsh conditions required for nucleophilic substitution (

Therefore, the indirect labeling strategy is the industry standard. This involves a two-step process:

-

Synthesis of a prosthetic group, typically 2-[18F]fluoroethyl tosylate ([18F]FEtOTs) .

-

Alkylation of a precursor (phenol, amine, or amide) with [18F]FEtOTs.

The Role of the Cold Standard: Before any radioactivity is handled, the non-radioactive ([19F] ) reference standard must be synthesized and fully characterized. This "Cold Standard" serves three non-negotiable functions:

-

HPLC Validation: It establishes the retention time (

) for the tracer.[1] -

Identity Confirmation: Co-injection of the cold standard with the radiotracer is the only accepted method to confirm identity in a release test.

-

Quantification: It is used to generate the calibration curve required to calculate Molar Activity (

).

Phase I: Synthesis of the Cold Standard ([19F] Reference)

Objective: To produce milligram-scale quantities of the non-radioactive fluoroethoxy analog for NMR/MS characterization and HPLC method development.

Reaction Mechanism

Unlike the radioactive synthesis (which uses a tosylate leaving group), the most efficient route to the cold standard is the direct alkylation of the precursor using 1-bromo-2-fluoroethane .

Protocol: Standard Bench Synthesis

-

Reagents:

-

Precursor (Phenol/Amine): 1.0 eq

-

1-Bromo-2-fluoroethane: 1.5 eq

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: DMF or Acetonitrile (Anhydrous)

-

-

Procedure:

-

Dissolve the precursor (e.g., Tyrosine derivative, receptor ligand) in anhydrous DMF.

-

Add

and stir at room temperature for 15 minutes to generate the phenolate/anion. -

Add 1-bromo-2-fluoroethane dropwise.

-

Heat to 80–100°C for 2–4 hours. Monitor by TLC/LC-MS.

-

Workup: Dilute with water, extract with ethyl acetate, dry over

, and concentrate. -

Purification: Flash column chromatography (Silica gel).

-

-

Validation:

-

1H-NMR: Look for the characteristic splitting pattern of the fluoroethyl group: a doublet of triplets (or multiplets) around

4.5–4.8 ppm ( -

19F-NMR: Confirm a single peak (typically around -220 ppm, depending on referencing).

-

Phase II: Automated Radiosynthesis ([18F] Protocol)

Objective: High-yield production of the [18F]tracer using a synthesis module (e.g., GE TRACERlab FX FN, Sofie ELIXYS).

The Indirect Labeling Workflow

This protocol utilizes [18F]FEtOTs because it is less volatile than [18F]fluoroethyl bromide, reducing the risk of radioactive contamination in the module exhaust.

Figure 1: Workflow for the indirect labeling of fluoroethoxy tracers via [18F]FEtOTs.

Detailed Automated Protocol (Step-by-Step)

| Step | Operation | Conditions/Notes |

| 1. Elution | Trapping of [18F]F- on QMA Light. Elute with | Use 10-15 mg Kryptofix 2.2.2 in MeCN/H2O. |

| 2. Drying | Azeotropic distillation. | 95°C under vacuum/He flow. Add MeCN (1 mL x 2) to ensure anhydrous conditions. |

| 3. Labeling 1 | Add Ethylene glycol ditosylate (5-10 mg) in MeCN (1 mL). | Reaction: 90°C for 10 min. This forms [18F]FEtOTs. |

| 4. SPE Clean-up | Dilute mixture with water (10 mL). Pass through Sep-Pak C18 Plus . | [18F]FEtOTs is trapped; unreacted [18F]F- and salts pass to waste. |

| 5. Elution 2 | Elute [18F]FEtOTs from C18 with solvent for Step 2 (DMF or DMSO, 1-2 mL). | Critical: Ensure the elution volume is minimized to keep concentration high. |

| 6. Labeling 2 | Add eluted [18F]FEtOTs to the Tracer Precursor (2-5 mg) + Base ( | Reaction: 100–120°C for 10–15 min. |

| 7. HPLC | Dilute with water, inject onto Semi-Prep HPLC (C18 column). | Collect the product peak based on the retention time established by the Cold Standard. |

| 8. Formulation | Dilute fraction with water, trap on C18 Light, wash, elute with EtOH, dilute with Saline. | Final product: <10% EtOH in Saline. |

Phase III: Quality Control & Validation

This is where the "Cold Standard" becomes the primary analytical tool.

Identity Confirmation (Co-Injection)

The release criteria for the radiotracer require that the retention time of the radioactive peak matches the UV peak of the cold standard.

-

Method:

-

Inject the Cold Standard (reference) onto the Analytical HPLC to define

(UV). -

Inject the final [18F]Tracer.

-

Spiking (Gold Standard): Mix a small aliquot of [18F]Tracer with the Cold Standard and inject simultaneously.

-

Acceptance Criteria: The radioactive peak and the UV peak must overlap perfectly. Note: There is often a slight offset (0.1–0.3 min) due to the physical distance between the UV detector and the Gamma detector in the series. This "delay volume" must be calibrated and accounted for.

-

Molar Activity ( ) Calculation

The cold standard is used to build a UV calibration curve (Area under curve vs. Mass).

-

Calibration: Inject known concentrations of Cold Standard (e.g., 0.1, 1, 10

). Plot Area vs. Mass. -

Measurement: Measure the UV absorbance area associated with the carrier (cold mass) in the final radioactive product.

-

Calculation:

Target

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield of [18F]FEtOTs | Wet conditions (Fluoride hydration). | Increase azeotropic drying cycles; check gas lines for moisture. |

| High Volatility Loss | Reactor temperature too high during transfer. | Cool reactor to <40°C before adding solvent or venting. |

| Precursor Degradation | Base sensitive precursor. | Switch from NaOH to weaker bases like |

| Poor HPLC Separation | Co-elution of hydrolyzed precursor. | Optimize gradient; use Phenyl-Hexyl columns for better separation of aromatics. |

References

-

Wester, H. J., et al. (1999). Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging. Journal of Nuclear Medicine, 40(1), 205-212. Link

-

Kawamura, K., et al. (2021).[4] Radiosynthesis of 18F-fluoroethylated tracers via a simplified one-pot 18F-fluoroethylation method using [18F]fluoroethyl tosylate.[3][4][5] Applied Radiation and Isotopes, 169, 109571.[4] Link

-

Zhang, M. R., et al. (2002). Development of an automated system for synthesizing 18F-labeled compounds using [18F]fluoroethyl bromide as a synthetic precursor. Applied Radiation and Isotopes, 57(3), 335-342. Link

-

Schoultz, B. W., et al. (2013). A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate.[3] Molecules, 18(6), 7179-7193. Link

-

IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA Radioisotopes and Radiopharmaceuticals Series, No. 6. Link

Sources

- 1. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate [mdpi.com]

- 4. Radiosynthesis of 18F-fluoroethylated tracers via a simplified one-pot 18F-fluoroethylation method using [18F]fluoroethyl tosylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

Application Notes & Protocols: Fluoroethylation of 4-Iodophenol via Williamson Ether Synthesis

Abstract

The introduction of the fluoroethyl moiety into molecular scaffolds is a pivotal strategy in modern drug discovery, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. This document provides a comprehensive guide to the O-fluoroethylation of 4-iodophenol, yielding 1-fluoro-2-(4-iodophenoxy)ethane. The protocol leverages the classic Williamson ether synthesis, employing potassium carbonate (K₂CO₃) as a mild base and N,N-Dimethylformamide (DMF) as a polar aprotic solvent. We will delve into the mechanistic underpinnings of this Sₙ2 reaction, provide a detailed, field-tested laboratory protocol, and discuss critical parameters for success. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable and well-rationalized method for synthesizing fluoroethylated aromatic compounds.

Scientific Rationale and Mechanism

The synthesis of 1-fluoro-2-(4-iodophenoxy)ethane from 4-iodophenol is a classic example of the Williamson ether synthesis.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, a cornerstone of organic synthesis.[2][4][5] Understanding the specific role of each reagent is critical to appreciating the protocol's design and ensuring its successful execution.

The Sₙ2 Pathway

The reaction occurs in two conceptual steps, which happen concurrently in a concerted mechanism:

-

Deprotonation: The acidic phenolic proton of 4-iodophenol is abstracted by a base to form a potent nucleophile, the 4-iodophenoxide anion.

-

Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon of the fluoroethylating agent (e.g., 1-bromo-2-fluoroethane), displacing the leaving group (e.g., Br⁻) in a single, concerted step.[2][3] This "backside attack" results in the formation of the desired ether and an inorganic salt byproduct.[2][6]

Role of Key Reagents

-

4-Iodophenol (Nucleophile Precursor): The phenol serves as the proton source. Its hydroxyl group is sufficiently acidic (pKa ≈ 10) to be deprotonated by a moderately weak base.

-

Potassium Carbonate (K₂CO₃ - The Base): K₂CO₃ is an ideal base for this transformation. As a mild, inexpensive, and easy-to-handle solid, it is strong enough to deprotonate the phenol but not so strong as to induce side reactions like elimination, which can be a concern with more powerful bases.[4][7] For phenolic hydroxyl groups, which are significantly more acidic than those of alkyl alcohols, strong bases like sodium hydride (NaH) are often unnecessary.[7]

-

1-Bromo-2-fluoroethane (The Electrophile): This reagent provides the fluoroethyl group. It features a primary carbon attached to a good leaving group (bromide), which is ideal for Sₙ2 reactions.[1][2] Steric hindrance is minimal, allowing for efficient attack by the nucleophile.

-

N,N-Dimethylformamide (DMF - The Solvent): The choice of solvent is paramount. DMF is a polar aprotic solvent, meaning it is polar but lacks acidic protons.[5][8] This property is crucial for Sₙ2 reactions for two reasons:

-

It readily dissolves the ionic intermediates, such as the potassium phenoxide salt.[8]

-

It solvates the cation (K⁺) effectively but poorly solvates the anion (the phenoxide).[6] This leaves the phenoxide nucleophile "naked" and highly reactive, dramatically accelerating the rate of the Sₙ2 reaction.[5][9]

-

Mechanistic Diagram

The following diagram illustrates the Sₙ2 mechanism for the fluoroethylation of 4-iodophenol.

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 5. quora.com [quora.com]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. francis-press.com [francis-press.com]

- 8. fiveable.me [fiveable.me]

- 9. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Improving yield of 4-iodophenol fluoroethylation reaction

Technical Support Center: Optimization of 4-Iodophenol Fluoroethylation

Subject: Improving Yield & Selectivity in the Synthesis of 4-(2-fluoroethoxy)iodobenzene Ticket ID: CHEM-OPT-4IP-FE Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The alkylation of 4-iodophenol with 1-bromo-2-fluoroethane (BFE) (or its tosylate analog) is a deceptively simple Williamson ether synthesis. While theoretically straightforward, researchers often encounter yields stalled at 30–50%.

The primary yield-limiting factors are:

-

Volatility of the Alkylating Agent: BFE boils at ~71°C, leading to reagent loss in open reflux systems.

-

Competitive Elimination: The basic conditions required for phenoxide formation can induce E2 elimination of BFE to form vinyl fluoride.

-

Low Reactivity: The fluorine atom on the

-carbon exerts an inductive electron-withdrawing effect, but it also creates a dipole that can retard nucleophilic attack compared to non-fluorinated alkyl halides.

This guide provides an optimized protocol integrating Finkelstein catalysis and pressure-sealed reaction engineering to push yields toward >85%.

Part 1: The Optimized Protocol

Do not rely on standard open-flask reflux methods for this specific substrate.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 4-Iodophenol | 1.0 | Substrate | Protect from light (C-I bond is photosensitive). |

| 1-Bromo-2-fluoroethane (BFE) | 1.5 – 2.0 | Electrophile | Excess required due to volatility/elimination risk. |

| Cesium Carbonate ( | 2.0 – 2.5 | Base | "Cesium Effect" improves solubility and phenoxide nucleophilicity. |

| Potassium Iodide (KI) or LiI | 0.1 – 0.2 | Catalyst | CRITICAL: In-situ conversion of BFE to the more reactive Iodo-analog. |

| Acetonitrile (MeCN) or DMF | [0.2 M] | Solvent | Anhydrous. DMF is faster; MeCN is easier to work up. |

Step-by-Step Methodology

-

Preparation: Flame-dry a heavy-walled pressure tube (Ace pressure tube or similar). Equip with a magnetic stir bar.

-

Charging: Add 4-iodophenol (1.0 equiv),

(2.0 equiv), and KI (10 mol%). -

Solvation: Add anhydrous DMF (concentration 0.2 M relative to phenol). Sparge with Nitrogen/Argon for 5 minutes to remove

(prevents oxidative deiodination). -

Alkylation: Add 1-bromo-2-fluoroethane (1.5 equiv) via syringe.

-

Note: If BFE is stored in a fridge, ensure it is cold to minimize vaporization during transfer.

-

-

Sealing & Heating: Seal the tube tightly. Heat the reaction block to 90°C .

-

Why? BFE boils at 71°C. A sealed system keeps the electrophile in the liquid phase, driving kinetics.

-

-

Monitoring: Stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with water (

) to remove DMF, then brine. Dry over

Part 2: Technical Deep Dive (The "Why")

Mechanism & Competitors

The reaction is a race between the desired

Figure 1: Mechanistic pathways. The addition of Iodide (KI/LiI) creates a "Finkelstein Loop," converting the alkyl bromide into the more reactive alkyl iodide in situ, favoring

Part 3: Troubleshooting Guide (Q&A)

Q1: My yield is stuck at ~40%, and I see starting material remaining. Adding more base didn't help.

-

Diagnosis: You likely lost your alkylating agent.

-

Explanation: 1-Bromo-2-fluoroethane has a boiling point of 71–72°C. If you ran this in a round-bottom flask at 80°C+ with a standard reflux condenser, a significant portion of the BFE likely escaped as vapor through the condenser top or degraded.

-

Solution: Use a sealed pressure tube . If you must use standard glassware, lower the temp to 60°C and extend the time to 24h, or use a dry-ice condenser.

Q2: Why do you recommend Lithium Iodide (LiI) or KI?

-

The "Finkelstein" Boost: The C-Br bond is moderately reactive. By adding catalytic iodide (

), you perform an in-situ halogen exchange to generate 1-iodo-2-fluoroethane. The C-I bond is weaker and the iodide is a better leaving group, accelerating the -

Evidence: Radiochemical studies on fluoroethylation have shown that LiI is superior to CsI or KI in certain solvents, boosting yields from ~40% to ~80% in difficult substrates [1].

Q3: Can I use Sodium Hydride (NaH) to ensure complete deprotonation?

-

Caution: While NaH is a stronger base, it is often "overkill" for phenols (

). -

Risk: NaH generates highly reactive "naked" phenoxides. While this increases nucleophilicity, it also increases basicity, promoting the E2 elimination of HBr from the fluoroethyl chain to form vinyl fluoride gas. Stick to Carbonate bases (

or

Q4: I see a new impurity spot just above my product on TLC.

-

Identification: This is likely the C-alkylated byproduct (rare for phenols but possible) or, more likely, a result of deiodination if the reaction was exposed to light or excessive heat/Pd contaminants.

-

Fix: Ensure the reaction is kept in the dark (wrap flask in foil). 4-Iodophenol is sensitive to homolytic cleavage of the C-I bond.

Part 4: Diagnostic Flowchart

Figure 2: Decision tree for troubleshooting low yields in fluoroethylation reactions.

References

-

Piel, M., et al. "Efficient alkali iodide promoted 18F-fluoroethylations with 2-[18F]fluoroethyltosylate and 1-bromo-2-[18F]fluoroethane." Journal of Labelled Compounds and Radiopharmaceuticals, via University of Mainz. (Contextualized from radiochemistry optimization data).

-

BenchChem Technical Support. "Williamson Ether Synthesis of Phenolic Compounds: Troubleshooting & Optimization." BenchChem Knowledge Base.

-

National Institutes of Health (NIH). "Synthesis of 4-(2-fluoroethoxy)benzylidene derivatives." PubMed Central.

-

NIST Chemistry WebBook. "1-Bromo-2-fluoroethane Properties." National Institute of Standards and Technology.

Sources

Removing unreacted 4-iodophenol from reaction mixture